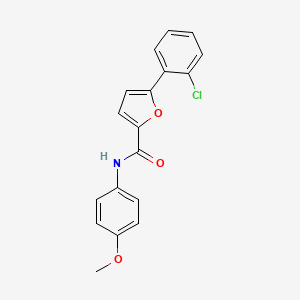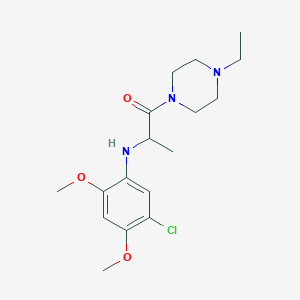
2-(5-Chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone is an amino acid amide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
Direct Synthesis from Carboxylic Acids
2-Acyloxy-4,6-dimethoxy-1,3,5-triazines, derived from carboxylic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine, are treated with 2-amino-2-methyl-1-propanol to produce 2-oxazolines. This method demonstrates a significant application in synthesizing related compounds under mild conditions (Bandgar & Pandit, 2003).
Electrochemical and Fluorescence Studies
A study focused on the synthesis of novel 2-chloro-3-amino-1,4-naphthoquinone bearing mononuclear transition metal dithiocarbamate complexes. These compounds exhibit medium to strong fluorescence emission bands and are electroactive, highlighting their potential in electrochemical and fluorescence applications (Verma & Singh, 2015).
Pharmacological Applications
Serotonin Receptor Ligands
New homo and hetero bis-piperazinyl-1-propanone derivatives were discovered as selective ligands for 5-HT7 over 5-HT1A serotonin receptors. These compounds demonstrated nanomolar affinity values for the 5-HT7 receptor and no affinity for the 5-HT1A receptor, indicating their significance in serotonin-related pharmacological research (Intagliata et al., 2016).
Cognitive Performance Enhancement
In a study on the effects of novel 5-HT4 receptor ligands, certain compounds reversed cognitive performance decrements induced by atropine. This suggests a role of 5-HT4 receptors in spatial learning and memory, indicating potential therapeutic applications for cognitive dysfunction (Fontana et al., 1997).
Antimicrobial and Antihypertensive Activities
Antibacterial Agents
A study on 1,4-dihydro-4-oxopyridinecarboxylic acids as antibacterial agents found that certain 1,6,7-trisubstituted compounds, including enoxacin, showed broad and potent in vitro antibacterial activity. This indicates the compound's potential in developing new antibacterial drugs (Matsumoto et al., 1984).
Hypotensive Agents
A series of 1,4,5-trisubstituted pyrazoles, displaying hypotensive properties, were prepared and tested. One specific compound showed detailed anti-hypertensive activity, signifying its potential in hypertension treatment (Arya et al., 1969).
Eigenschaften
Produktname |
2-(5-Chloro-2,4-dimethoxyanilino)-1-(4-ethyl-1-piperazinyl)-1-propanone |
|---|---|
Molekularformel |
C17H26ClN3O3 |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
2-(5-chloro-2,4-dimethoxyanilino)-1-(4-ethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C17H26ClN3O3/c1-5-20-6-8-21(9-7-20)17(22)12(2)19-14-10-13(18)15(23-3)11-16(14)24-4/h10-12,19H,5-9H2,1-4H3 |
InChI-Schlüssel |
CCRQIVPKRVZJGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)C(C)NC2=CC(=C(C=C2OC)OC)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[(2S)-1-oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic acid](/img/structure/B1228853.png)

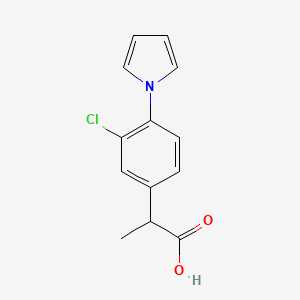

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)
![3-[(2-Methoxyphenyl)methyl]imidazo[4,5-b]pyridine](/img/structure/B1228863.png)
![Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester](/img/structure/B1228866.png)
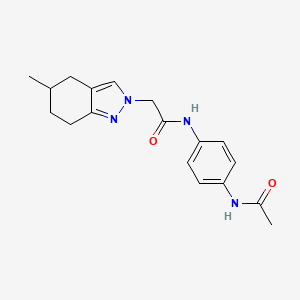
![ethyl 5-[(thien-2-ylacetyl)amino]-1-{2-[(thien-2-ylacetyl)oxy]ethyl}-1H-pyrazole-4-carboxylate](/img/structure/B1228869.png)
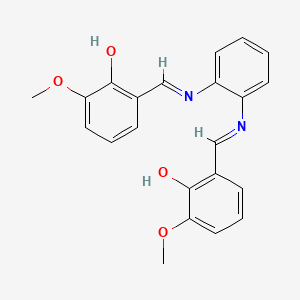
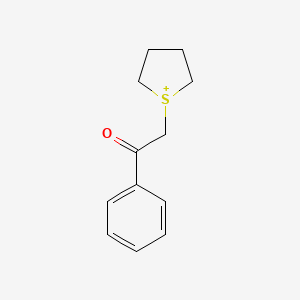
![N-[2-(1-cyclohexenyl)ethyl]-3-[(4-methylphenyl)methylthio]propanamide](/img/structure/B1228874.png)
![4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester](/img/structure/B1228877.png)
